2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid
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Overview
Description
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO6 It is characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves the nitration of 4-hydroxyphenylpropanoic acid. The process can be summarized as follows:
Nitration Reaction: 4-Hydroxyphenylpropanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Purification: The reaction mixture is then neutralized and the product is extracted and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-hydroxyphenylpropanoic acid.
Substitution: Formation of various ethers or esters depending on the substituents used.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid exerts its effects depends on its chemical structure. The hydroxyl and nitro groups can interact with various molecular targets, leading to different biological activities. For example:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Lacks the additional hydroxyl group, which may affect its reactivity and biological activity.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.
Uniqueness
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups can enhance its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
99358-35-7 |
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Molecular Formula |
C9H9NO6 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-7-2-1-5(3-6(7)10(15)16)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI Key |
ZXWKIFIDQMWMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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